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Compound of Interest

Compound Name: 4-Iodoaniline-13C6

Cat. No.: B15143796 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Iodoaniline-¹³C₆, a stable isotope-labeled compound crucial for various research

applications, including metabolic studies and as an internal standard in quantitative mass

spectrometry. While experimentally determined spectra for the ¹³C₆ isotopologue are not

publicly available, this document compiles reference data from unlabeled 4-iodoaniline and

outlines the theoretical basis for the expected spectral characteristics of its ¹³C labeled

counterpart.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for confirming the molecular weight and isotopic

enrichment of 4-Iodoaniline-¹³C₆. The incorporation of six ¹³C atoms results in a predictable

mass shift compared to the unlabeled compound.

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Monoisotopic
Mass (Da)

Key MS
Fragments
(Expected)

4-Iodoaniline C₆H₆IN 219.02 218.95450[1]

m/z 219 (M⁺),

127 (I⁺), 92

(C₆H₆N⁺)

4-Iodoaniline-

¹³C₆
¹³C₆H₆IN 224.98 224.97463[2]

m/z 225 (M⁺),

127 (I⁺), 98

(¹³C₆H₆N⁺)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei. For 4-Iodoaniline-¹³C₆, both ¹H and ¹³C NMR are critical for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Iodoaniline-¹³C₆ is expected to be very similar to that of the

unlabeled compound, with minor differences in coupling constants due to the presence of ¹³C.

The chemical shifts are largely unaffected by the isotopic labeling.

Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(Hz)

H-2, H-6 7.40 Doublet J = 9

H-3, H-5 6.47 Doublet J = 9

-NH₂ ~3.6 (variable) Broad Singlet N/A

Note: Data is for unlabeled 4-iodoaniline in CDCl₃ and may vary slightly based on solvent and

concentration.[3]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is the most informative for confirming the isotopic labeling of 4-

Iodoaniline-¹³C₆. In a proton-decoupled ¹³C NMR spectrum of the unlabeled compound, four

distinct signals are observed for the aromatic carbons. For the ¹³C₆ labeled compound, all

carbon signals will be present, and extensive ¹³C-¹³C coupling will be observed.

Carbon Chemical Shift (ppm)

C-1 146.35

C-4 79.68

C-2, C-6 138.20

C-3, C-5 117.60
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Note: Data is for unlabeled 4-iodoaniline in CDCl₃.[3] In the ¹³C₆ isotopologue, these signals will

be split into complex multiplets due to ¹³C-¹³C coupling.

Experimental Protocols
The following are generalized protocols for acquiring MS and NMR data for 4-Iodoaniline-¹³C₆.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of 4-Iodoaniline-¹³C₆ in a suitable volatile

solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for

accurate mass measurement.

Ionization: Employ a soft ionization technique such as electrospray ionization (ESI) or

atmospheric pressure chemical ionization (APCI) to generate the molecular ion with minimal

fragmentation.

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that

includes the expected molecular ion (e.g., m/z 50-300).

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the

theoretical monoisotopic mass of 4-Iodoaniline-¹³C₆.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Iodoaniline-¹³C₆ in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with

a broadband probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a standard one-pulse ¹H spectrum.
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Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-

Iodoaniline-¹³C₆.
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Caption: Workflow for the spectroscopic analysis of 4-Iodoaniline-¹³C₆.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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